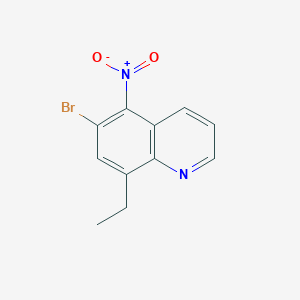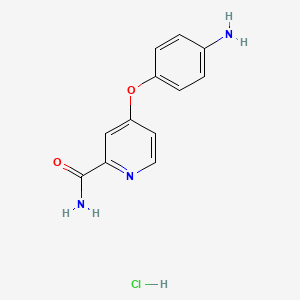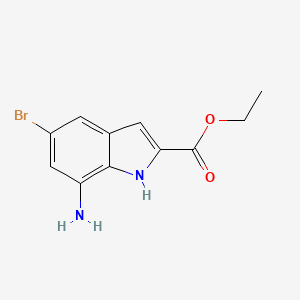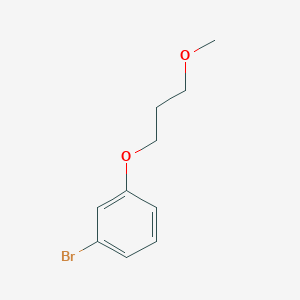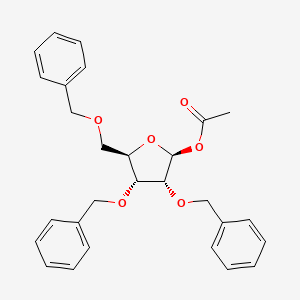
1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose
Descripción general
Descripción
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, also known as β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, is a ribose-derived compound used in nucleoside synthesis .
Synthesis Analysis
The patented formation of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose involves a reactor containing thionyl chloride and methyl alcohol stirred at 0–5 °C for 10 to 15 minutes. After this period, ribose is added to the flask. The flask is then stirred and maintained at its temperature for 8 hours. During this period, a methylation reaction will occur on the ribose .Molecular Structure Analysis
The systematic IUPAC name of this compound is (2S,3R,4R,5R)-2-(Acetyloxy)-5-[(benzoyloxy)methyl]oxolane-3,4-diyl dibenzoate . Its chemical formula is C28H24O9 and its molar mass is 504.491 g·mol−1 .Chemical Reactions Analysis
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose is further reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotected by an acid or base to form a pure artificial nucleotide .Physical And Chemical Properties Analysis
This compound is a white or off-white crystalline solid . It is soluble in alcohol but insoluble in water .Aplicaciones Científicas De Investigación
Reaction Mechanisms and Kinetics
1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose has been studied for its role in the sulfuric acid-catalyzed acetolysis of acylated methyl L-ribofuranosides. This research provided insights into the reaction kinetics and mechanisms, particularly the anomerization processes of the starting materials and the products formed during the reaction. The study elucidated the roles of H+ and Ac+ as catalytically active species, offering a deeper understanding of the reaction pathways and the factors influencing the rates and outcomes of the reactions (Forsman, Wärnå, Murzin, & Leino, 2009).
Synthesis of Novel Compounds
The compound serves as a key intermediate in the synthesis of various novel compounds with potential antibacterial and antifungal properties. For instance, its ribosylation with specific triazinones has led to the formation of new ribosides, indicating its utility in developing chemotherapeutic agents (Khalil, 2005).
Synthesis of C-nucleoside Derivatives
It has been used as a versatile intermediate for the synthesis of C-nucleoside derivatives, which are of interest due to their antiviral, antibacterial, and antitumor activities. The compound's reactivity with various agents, such as mercuric cyanide and potassium cyanide, under specific conditions, has been explored to prepare key intermediates for C-nucleoside synthesis (Lee, Son, & Kang, 2000).
Optimization of Synthesis Processes
Research has also focused on optimizing the synthesis process of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose from inosine, achieving high yields and purity through refined reaction conditions. This optimization contributes to more efficient and scalable production processes for this compound and its derivatives (Wei-qing, 2007).
Safety and Hazards
Direcciones Futuras
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose is used in the synthesis of anti-tumor drugs such as Azacitidine and Selenazofurin, nucleoside antibiotics Toyocamycin, and 2-chloro-N6-methyl adenosine used as vasodilators or hypotensive and/or anticoagulant drugs . This suggests that it has significant potential in the development of new therapeutics.
Mecanismo De Acción
Target of Action
1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose, also known as 2,3,5-Tris-O-benzyl-beta-D-ribofuranose acetate, is primarily used in the synthesis of nucleosides . Nucleosides are the building blocks of DNA and RNA, and they play a crucial role in many biological processes, including gene expression, protein synthesis, and cell division .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is first reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction . This reaction forms a silyl-protected nucleoside, which is then deprotected by an acid or base to form a pure artificial nucleotide .
Biochemical Pathways
The compound affects the biochemical pathway of nucleoside synthesis. By providing a source of ribose, it contributes to the formation of nucleosides, which are then incorporated into nucleic acids. These nucleic acids are essential for the storage and transmission of genetic information .
Result of Action
The primary result of the action of this compound is the formation of artificial nucleotides. These nucleotides can then be incorporated into DNA or RNA, influencing the genetic information of the organism .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature and pH can affect the efficiency of the silyl-Hilbert–Johnson reaction . Additionally, the presence of other compounds, such as TMSOTf, is necessary for the reaction to proceed .
Propiedades
IUPAC Name |
[(2S,3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWPSDGLXXKBKZ-BIYDSLDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B3301540.png)

![2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine](/img/structure/B3301573.png)
